molecular formula C19H20N4O2 B2891890 4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide CAS No. 1795441-35-8

4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide

Cat. No.: B2891890
CAS No.: 1795441-35-8
M. Wt: 336.395
InChI Key: KHVYOOGQRMLXLO-UHFFFAOYSA-N
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Description

4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). The compound has shown promise in various scientific research applications, especially in the field of cancer therapy due to its ability to inhibit FGFR signaling pathways .

Mechanism of Action

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

The compound interacts with its targets by inhibiting FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests that it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties and could potentially be optimized for better bioavailability .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Preparation Methods

The synthesis of 4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of corresponding N-oxides, while reduction could yield amine derivatives.

Scientific Research Applications

4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which provides a balance of potency, selectivity, and favorable pharmacokinetic properties .

Properties

IUPAC Name

4-acetamido-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14(24)22-17-7-5-16(6-8-17)19(25)21-11-3-12-23-13-9-15-4-2-10-20-18(15)23/h2,4-10,13H,3,11-12H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVYOOGQRMLXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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